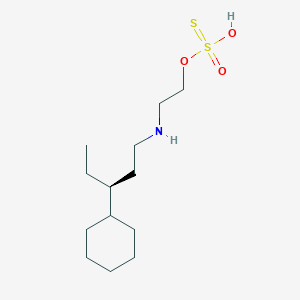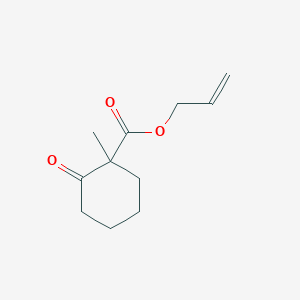
Allyl 1-methyl-2-oxocyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 1-methyl-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C11H16O3. It is a derivative of cyclohexanecarboxylic acid and features an allyl group attached to the ester functionality. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Allyl 1-methyl-2-oxocyclohexanecarboxylate can be synthesized through the esterification of 1-methyl-2-oxocyclohexanecarboxylic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions in an organic solvent like toluene . The reaction mixture is then purified through standard techniques such as washing with sodium bicarbonate and drying over magnesium sulfate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of palladium-catalyzed reactions is also common, where allyl acetate is reacted with 2-oxocyclohexanecarboxylate in the presence of a palladium catalyst to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
Allyl 1-methyl-2-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Allylic substitution reactions are common, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed reactions are prevalent, often using ligands to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanecarboxylates.
Aplicaciones Científicas De Investigación
Allyl 1-methyl-2-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Allyl 1-methyl-2-oxocyclohexanecarboxylate involves its reactivity as an ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the nucleophile used. The allyl group also allows for allylic substitution reactions, which are facilitated by transition metal catalysts such as palladium .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-oxocyclohexanecarboxylate: Similar structure but with a methyl group instead of an allyl group.
Ethyl 2-oxocyclohexanecarboxylate: Similar structure but with an ethyl group instead of an allyl group.
Uniqueness
Allyl 1-methyl-2-oxocyclohexanecarboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity patterns, especially in allylic substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
7770-41-4 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
prop-2-enyl 1-methyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-3-8-14-10(13)11(2)7-5-4-6-9(11)12/h3H,1,4-8H2,2H3 |
Clave InChI |
JTUXZQJYEFKDRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1=O)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
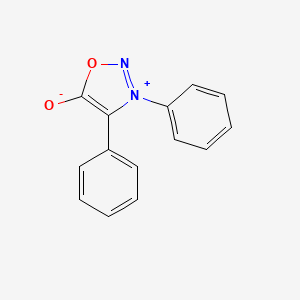
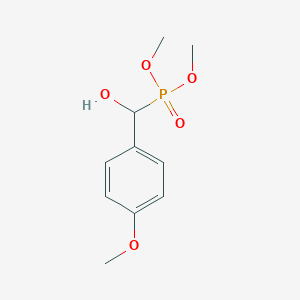
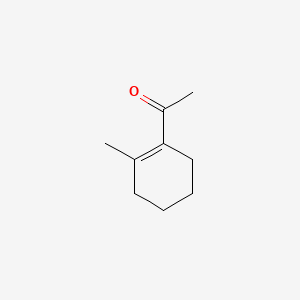
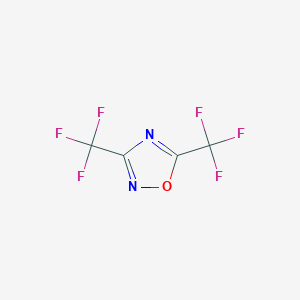
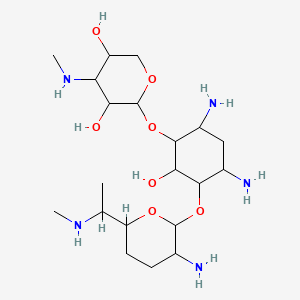
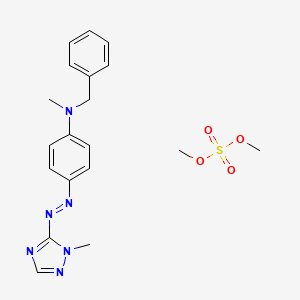
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
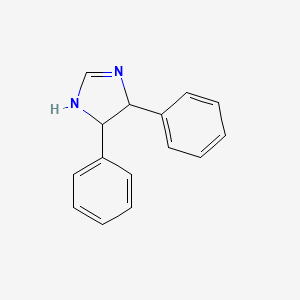
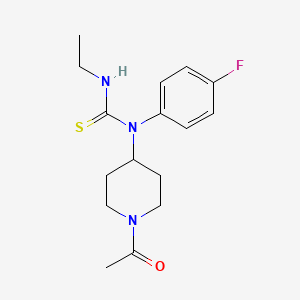
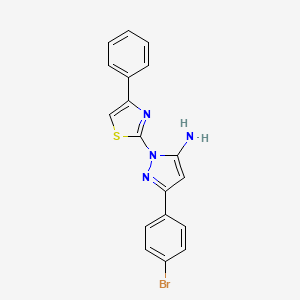
![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)
